molecular formula C9H5ClN2 B1492908 6-Chloroindole-5-carbonitrile CAS No. 1423120-66-4

6-Chloroindole-5-carbonitrile

Cat. No. B1492908
CAS RN: 1423120-66-4
M. Wt: 176.6 g/mol
InChI Key: MRYYCCSCMQNXIG-UHFFFAOYSA-N
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Description

6-Chloroindole-5-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 and a molecular weight of 176.6 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium 2-methylpropan-2-olate in tetrahydrofuran at 75°C for 3 hours . The reaction mixture changes color from yellow to brown during this process .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H . The key for this InChI code is MRYYCCSCMQNXIG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 176.6 .

Scientific Research Applications

Corrosion Inhibition

6-Chloroindole-5-carbonitrile and its derivatives have been explored as corrosion inhibitors. For instance, pyranopyrazole derivatives demonstrated significant inhibition efficiency for mild steel corrosion in acidic environments. These compounds adhere to the steel surface, following Langmuir adsorption isotherm, and protect against corrosion, as evidenced by electrochemical and gravimetric studies, alongside theoretical Density Functional Theory (DFT) analyses (Yadav, Gope, Kumari, & Yadav, 2016).

Organic Electronics and Photovoltaic Applications

Compounds structurally similar to this compound have been studied for their photovoltaic properties and potential applications in organic electronics. Specifically, derivatives like 4H-pyrano[3,2-c]quinoline have been used in organic–inorganic photodiode fabrication. These materials exhibit rectification behavior and photovoltaic properties, suggesting their suitability for photodiode applications. The presence of certain substituents can significantly improve diode parameters, indicating the impact of molecular structure on device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Spectroscopic Analysis

Derivatives of this compound have also been the subject of structural and spectroscopic analyses. Studies involving X-ray diffraction, IR, NMR, and UV–Vis spectroscopy have provided insights into the structural features and optical properties of these compounds. Such analyses are crucial for understanding the material's properties and potential applications in various fields, including materials science and pharmaceuticals (Jukić, Cetina, Halambek, & Ugarković, 2010).

Medicinal Chemistry

While explicitly avoiding drug use, dosage, and side effects, it's worth noting that structurally related compounds have been investigated for their potential in medicinal chemistry. For instance, triazidopyrimidine derivatives, which share a core structure with this compound, have been synthesized and characterized for their unique properties, including high melting points and moderate sensitivity to impact and friction, suggesting potential applications in drug design (Chapyshev, Korchagin, Chernyak, & Garanin, 2018).

Safety and Hazards

The safety information for 6-Chloroindole-5-carbonitrile indicates that it does not have any GHS (Globally Harmonized System of Classification and Labelling of Chemicals) symbols . For more detailed safety information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-chloro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYYCCSCMQNXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 240 (50 mg, 0.284 mmol) in THF (100 mL) was added t-BuOK (160 mg, 1.42 mmol). The mixture was heated at 75° C. for 3 h during which the color of the reaction mixture changed from yellow to brown. After the mixture was cooled, it was partitioned between EtOAc (200 mL) and H2O (50 mL). The organic layer was separated, washed with brine, dried and concentrated in vacuo to afford 43 mg (86%) of 6-chloro-1H-indole-5-carbonitrile (242) as white solid: 1H NMR (500 MHz, DMSO-d6) (511.80 (s, 1H), 8.21 (s, 1H), 7.70 (s, 1H), 7.60 (d, 1H), 6.61 (d, 1H); MS (ESI) m/z=177.0 [M+1]+.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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